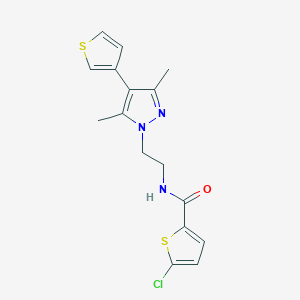

5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS2/c1-10-15(12-5-8-22-9-12)11(2)20(19-10)7-6-18-16(21)13-3-4-14(17)23-13/h3-5,8-9H,6-7H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOCAIWRNOEFBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=C(S2)Cl)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a compound that incorporates both thiophene and pyrazole moieties, which are known for their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This compound features a chlorine atom and dimethyl groups , enhancing its reactivity and potential pharmacological effects. The presence of the thiophene and pyrazole rings contributes to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrazole structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, the synthesized pyrazolyl-thiazole derivatives demonstrated notable inhibition against a range of bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The minimum inhibitory concentrations (MIC) for these compounds were found to be low, indicating strong antimicrobial efficacy .

Antioxidant Activity

In addition to antimicrobial properties, the compound was assessed for its antioxidant capabilities. The DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay revealed that the compound effectively neutralizes free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antitumor Activity

The pyrazole moiety is recognized for its antitumor properties. Compounds similar to 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide have shown promise in inhibiting cancer cell proliferation. The mechanism involves the inhibition of key enzymes involved in cell cycle regulation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. For instance:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Radical Scavenging : Its structural features allow it to stabilize free radicals effectively.

Study 1: Antimicrobial Screening

A recent study synthesized a series of thiophene and pyrazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that compounds with similar structural features to 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide exhibited significant antibacterial and antifungal activities .

Study 2: Antioxidant Evaluation

In another investigation focusing on antioxidant properties, the compound was subjected to various assays that confirmed its ability to scavenge free radicals effectively. This suggests its potential utility in formulations aimed at combating oxidative stress .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Chloro-N-(4,5-dimethylthiazol-2-yl)thiophene-2-carboxamide | Thiazole ring | Antimicrobial, anti-inflammatory |

| 5-Chloro-N-(4-methylthiazol-2-yl)thiophene-2-carboxamide | Thiazole ring | Antitumor activity |

The unique combination of thiophene and pyrazole in 5-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide sets it apart from other compounds, providing distinct biological activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Structural Variations :

Table 1: Comparative Physicochemical Data

*Data inferred from structural analogs due to absence of direct reports.

- Melting Points : Thiophene-containing compounds (e.g., Example 62 in ) exhibit higher melting points (~227°C) than phenyl analogs (e.g., 3a: 133°C), likely due to increased polarity and π-stacking from sulfur heterocycles .

- Yields : Moderate yields (46–71%) are common in such syntheses, influenced by steric hindrance (e.g., bulky thiophene vs. phenyl) and coupling efficiency .

Spectroscopic and Analytical Comparisons

- NMR Signatures :

- Mass Spectrometry :

- The target compound’s molecular ion ([M+H]+) is estimated at ~340–350 Da, lower than 3a (403 Da) due to its smaller carboxamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.